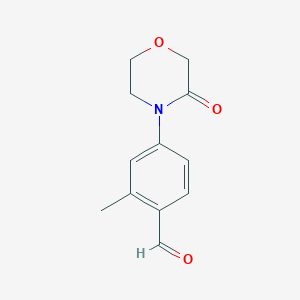
2-Methyl-4-(3-oxomorpholino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(3-oxomorpholino)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a morpholino group attached to the benzene ring, which imparts unique chemical and biological properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-oxomorpholino)benzaldehyde typically involves a multi-step process. One common method involves the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . This reaction yields the desired compound in good yield and high purity. The reaction conditions are carefully controlled to ensure the formation of the target compound without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(3-oxomorpholino)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(3-oxomorpholino)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of phosphatidylinositol-specific phospholipase C (PLC), interfering with inositide metabolism and cellular signaling . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxysalicylaldehyde: Another benzaldehyde derivative with a methoxy group attached to the benzene ring.
2-Phenylbenzimidazole: A compound with a benzimidazole ring attached to the benzene ring, known for its anticancer properties.
Uniqueness
2-Methyl-4-(3-oxomorpholino)benzaldehyde is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-methyl-4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO3/c1-9-6-11(3-2-10(9)7-14)13-4-5-16-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3 |
Clé InChI |
VBDLUQREOMLHSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCOCC2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)
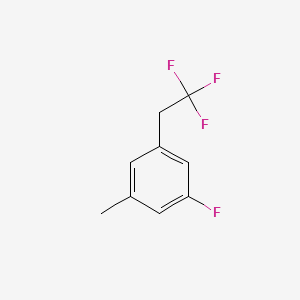

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)

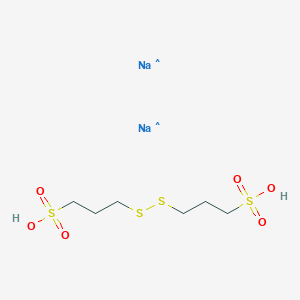
![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)
![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
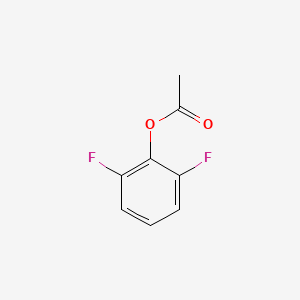
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
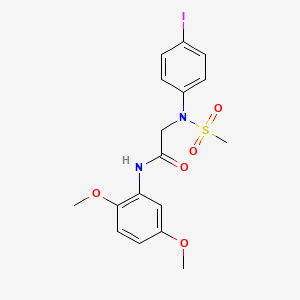
amine hydrochloride](/img/structure/B12449846.png)
